7-hydroxy-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-5-oxo-N-(1-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9(10-5-3-2-4-6-10)16-12(19)11-13(20)17-15-18(14(11)21)7-8-22-15/h2-9,20H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLFKOMLCUZXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(N=C3N(C2=O)C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, followed by the fusion with a pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and solvents that can be recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkylating agents or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the carbonyl group would produce an alcohol derivative.
Scientific Research Applications
7-hydroxy-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 7-hydroxy-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their substituent variations are summarized below:
Key Observations:
Biological Activity
7-Hydroxy-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, a heterocyclic compound belonging to the thiazolopyrimidine family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure that includes a thiazole ring fused to a pyrimidine structure, along with a hydroxy group at the 7-position and a carboxamide functional group. Its molecular formula is and it has a molecular weight of 315.3 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. Preliminary studies indicate that this compound may inhibit sirtuins (SIRT1, SIRT2, SIRT3), which play crucial roles in regulating cellular processes such as energy metabolism and DNA repair .
Anticancer Potential
The compound's ability to modulate sirtuin activity may also contribute to its anticancer potential. Sirtuins are known to influence cell survival and apoptosis, making them important targets in cancer therapy. Inhibitors of sirtuins have been explored for their role in enhancing the efficacy of chemotherapeutic agents .
Neuroprotective Effects
There is emerging interest in the neuroprotective effects of thiazolopyrimidine derivatives. Compounds that target neuroinflammatory pathways or modulate neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases . Although direct studies on this compound are lacking, its structural analogs have shown promise in this area.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions including condensation of thiazole derivatives with β-ketoesters under basic conditions. The introduction of the phenethyl group is achieved through alkylation reactions .
Data Table: Summary of Biological Activities
Q & A
What synthetic strategies are effective for preparing 7-hydroxy-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives?
Level: Basic
Methodological Answer:
Key synthetic approaches involve cyclocondensation reactions using heterocyclic tricarbonylmethane precursors. For example, thiazolo[3,2-a]pyrimidine scaffolds can be synthesized via refluxing substituted thioureas with chloroacetic acid and aldehydes in acetic acid/acetic anhydride mixtures, followed by recrystallization (e.g., ethyl acetate-ethanol) to isolate intermediates . X-ray diffraction is critical for confirming spatial configurations of intermediates, such as the flattened boat conformation of the pyrimidine ring observed in related compounds .
How is the structural integrity of this compound validated experimentally?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and intermolecular interactions. For instance, SC-XRD analysis of analogous thiazolo[3,2-a]pyrimidines revealed puckered pyrimidine rings (deviation: ~0.22 Å from planar geometry) and dihedral angles (e.g., 80.94° between fused rings) . Complementary techniques like NMR and IR spectroscopy validate functional groups, while HPLC ensures purity (>98%) .
What advanced strategies address regioselectivity challenges during heterocyclic ring formation?
Level: Advanced
Methodological Answer:
Regioselectivity in thiazolo-pyrimidine synthesis is influenced by steric and electronic factors. Computational modeling (e.g., DFT) can predict reactive sites by analyzing charge distribution. Experimentally, substituents like electron-withdrawing groups (e.g., 2,4,6-trimethoxybenzylidene) direct cyclization via resonance stabilization, as demonstrated in SC-XRD studies of related compounds . Kinetic control via temperature modulation (e.g., reflux at 110–120°C) further optimizes regioselective outcomes .
How should researchers resolve contradictions in crystallographic vs. spectroscopic data?
Level: Advanced
Methodological Answer:
Discrepancies between SC-XRD (static solid-state geometry) and solution-phase NMR data require multi-technique validation. For example:
- Hydrogen bonding: C–H···O interactions in crystals (e.g., bifurcated bonds along the c-axis ) may alter tautomeric equilibria versus solution.
- Dynamic effects: Variable-temperature NMR or solid-state MAS-NMR can reconcile conformational flexibility .
- DFT simulations: Compare optimized geometries with experimental data to identify solvent or packing effects .
What methodologies optimize bioactivity-focused substituent modifications?
Level: Advanced
Methodological Answer:
Bioactivity optimization requires systematic SAR studies:
Core modifications: Introduce substituents at C-2 (e.g., 2-fluorobenzylidene) to enhance electronic diversity .
Side-chain engineering: Replace the N-(1-phenylethyl) group with polar moieties (e.g., pyrrolidinyl) to improve solubility .
In silico screening: Use molecular docking to predict binding affinity with target proteins (e.g., kinases or antimicrobial targets) .
In vitro validation: Test derivatives against cell lines or enzymatic assays, correlating activity with logP and H-bond donor/acceptor counts .
How can computational tools predict the compound’s electronic properties?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into:
- Frontier molecular orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV in related thiazolo-pyrimidines) correlate with reactivity .
- Electrostatic potential maps: Identify nucleophilic/electrophilic regions for reaction planning .
- Non-covalent interactions (NCIs): AIM analysis visualizes hydrogen bonds and π-stacking in crystal packing .
Software like Gaussian or ORCA is recommended for reproducibility .
What experimental precautions ensure reproducibility in synthesis?
Level: Basic
Methodological Answer:
- Purification: Use gradient column chromatography (silica gel, hexane/EtOAc) to isolate intermediates.
- Crystallization: Slow evaporation from ethyl acetate/ethanol (3:2) yields high-quality SC-XRD crystals .
- Moisture control: Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of labile groups (e.g., carboxamide) .
- Documentation: Report exact molar ratios (e.g., 1:1:1 for aldehyde/thiourea/chloroacetic acid) and reflux durations .
How do substituents influence supramolecular arrangements in crystals?
Level: Advanced
Methodological Answer:
Substituents dictate packing via intermolecular interactions:
- Hydrophobic groups (e.g., phenyl rings) promote π-π stacking (distance: ~3.5 Å) .
- Polar groups (e.g., methoxy) form C–H···O hydrogen bonds (angle: ~120°), creating 1D chains or 2D sheets .
- Steric bulk (e.g., trimethoxybenzylidene) reduces packing efficiency, increasing unit cell volume (>2300 ų ). SC-XRD and Hirshfeld surface analysis quantify these effects .
What analytical workflows validate synthetic intermediates?
Level: Basic
Methodological Answer:
A tiered approach ensures robustness:
Purity: HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm).
Structural confirmation:
- MS: High-resolution ESI-MS for molecular ion peaks (e.g., [M+H]⁺ at m/z 495.55 ).
- NMR: ¹H/¹³C assignments (e.g., δ 1.29 ppm for ethyl CH₃ ).
Crystallinity: PXRD to match simulated patterns from SC-XRD data .
How can researchers leverage SC-XRD data for patent applications?
Level: Advanced
Methodological Answer:
SC-XRD provides definitive proof of novelty for patent claims:
- Deposit CIF files in public databases (e.g., Cambridge Structural Database) with DOI-linked accession codes .
- Highlight unique features: Dihedral angles, hydrogen-bonding networks, or polymorphic forms.
- Cross-reference: Correlate crystallographic data (e.g., space group P2₁/n) with synthetic conditions to establish reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
